molecular formula C9H8FN B11921429 5-fluoro-2-methyl-2H-isoindole CAS No. 69189-20-4

5-fluoro-2-methyl-2H-isoindole

Cat. No.: B11921429
CAS No.: 69189-20-4
M. Wt: 149.16 g/mol
InChI Key: LGMUNLKXUMEGNA-UHFFFAOYSA-N
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Description

5-fluoro-2-methyl-2H-isoindole is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are known for their unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluorine atom and a methyl group in the this compound structure imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-methyl-2H-isoindole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-fluoro-2-methylbenzaldehyde with an amine and a thiol in the presence of a catalyst can lead to the formation of this compound . The reaction typically requires refluxing in a suitable solvent, such as methanol, and the use of methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-methyl-2H-isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can lead to various substituted isoindole derivatives.

Scientific Research Applications

5-fluoro-2-methyl-2H-isoindole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methyl-2H-isoindole involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain biological targets, leading to its potential biological activities. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro-2-methyl-2H-isoindole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

69189-20-4

Molecular Formula

C9H8FN

Molecular Weight

149.16 g/mol

IUPAC Name

5-fluoro-2-methylisoindole

InChI

InChI=1S/C9H8FN/c1-11-5-7-2-3-9(10)4-8(7)6-11/h2-6H,1H3

InChI Key

LGMUNLKXUMEGNA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=CC(=CC2=C1)F

Origin of Product

United States

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